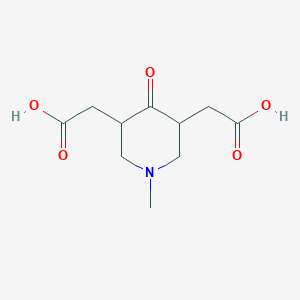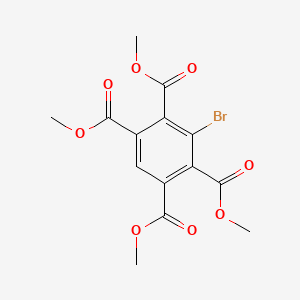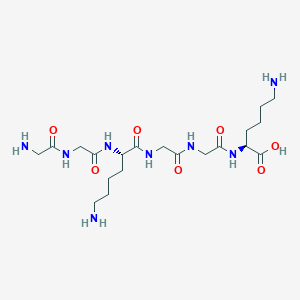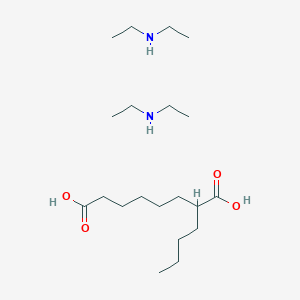
2,2'-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and medicinal properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid typically involves the cyclization of amine-substituted enones. An acid-mediated 6-endo-trig cyclization is a common method used to achieve the stereoselective synthesis of this compound . The reaction conditions are carefully controlled to prevent the removal of protecting groups or the formation of unwanted by-products.
Industrial Production Methods: While specific industrial production methods for 2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,6-trans-4-oxopiperidines: These compounds share a similar piperidine core and have been studied for their biological activities.
Pyrrolidine derivatives: Known for their versatile biological activities and structural similarities.
Uniqueness: 2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid stands out due to its specific substitution pattern and the resulting unique properties
Properties
CAS No. |
806595-98-2 |
|---|---|
Molecular Formula |
C10H15NO5 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-[5-(carboxymethyl)-1-methyl-4-oxopiperidin-3-yl]acetic acid |
InChI |
InChI=1S/C10H15NO5/c1-11-4-6(2-8(12)13)10(16)7(5-11)3-9(14)15/h6-7H,2-5H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
NIUGWBCPKWPUCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(=O)C(C1)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-](/img/structure/B14217562.png)
![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)



![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)
![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)


![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)



